![molecular formula C25H21ClF4N2O3 B11483421 3-chloro-N-[1-(4-fluorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11483421.png)
3-chloro-N-[1-(4-fluorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[1-(4-fluorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a fluorobenzyl group, and a trifluoromethyl indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[1-(4-fluorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the Fluorobenzyl Group: This step involves the reaction of the indole derivative with 4-fluorobenzyl chloride in the presence of a base like potassium carbonate.
Formation of the Benzamide Core: The final step involves the reaction of the intermediate with 3-chlorobenzoyl chloride in the presence of a base to form the benzamide core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can occur at the carbonyl groups in the benzamide core.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorobenzyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate.
Major Products
Oxidation: Products may include benzoic acid derivatives.
Reduction: Products may include alcohol derivatives of the benzamide core.
Substitution: Products may include various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Pharmaceuticals: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound could be used in the development of new pesticides or herbicides.
Material Sciences: It may be used in the synthesis of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In pharmaceuticals, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies and molecular modeling.
Comparison with Similar Compounds
Similar Compounds
4-fluorobenzyl chloride: A simpler compound with a similar fluorobenzyl group.
3-(trifluoromethyl)benzamide: A compound with a similar trifluoromethyl group and benzamide core.
Indole derivatives: Various indole derivatives with different substituents.
Uniqueness
The uniqueness of 3-chloro-N-[1-(4-fluorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide lies in its combination of functional groups, which may confer unique biological activities or material properties not found in simpler compounds.
Properties
Molecular Formula |
C25H21ClF4N2O3 |
|---|---|
Molecular Weight |
508.9 g/mol |
IUPAC Name |
3-chloro-N-[1-[(4-fluorophenyl)methyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]benzamide |
InChI |
InChI=1S/C25H21ClF4N2O3/c1-23(2)11-18-20(19(33)12-23)24(25(28,29)30,31-21(34)15-4-3-5-16(26)10-15)22(35)32(18)13-14-6-8-17(27)9-7-14/h3-10H,11-13H2,1-2H3,(H,31,34) |
InChI Key |
QJLSRDXWKMYLOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(C(=O)N2CC3=CC=C(C=C3)F)(C(F)(F)F)NC(=O)C4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


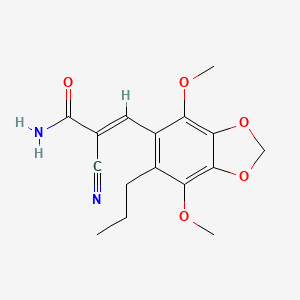
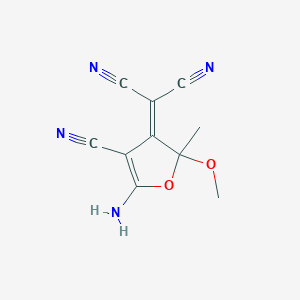
![3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11483350.png)
![Benzamide, 4-fluoro-N-[2-[2-(2-thienyl)acetyl]phenyl]-](/img/structure/B11483370.png)
![2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cycloheptylacetamide](/img/structure/B11483372.png)
![2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B11483384.png)
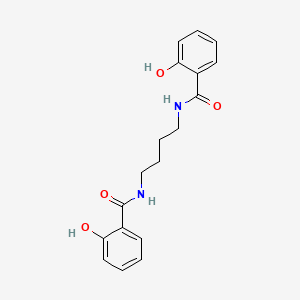
![3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-2-amine](/img/structure/B11483390.png)
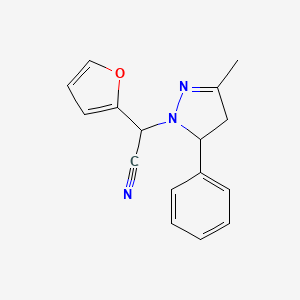
![4-(2-Methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11483398.png)
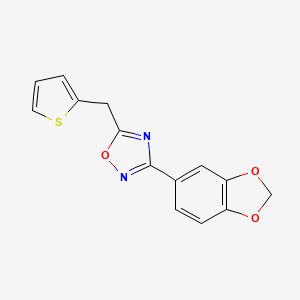
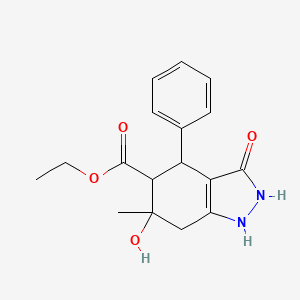
![N-1-adamantyl-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea](/img/structure/B11483416.png)
![N-[(6,7-Dimethoxyisoquinolin-1-YL)(3,4-dimethoxyphenyl)methyl]-2-(3,5-dimethyladamantan-1-YL)acetamide](/img/structure/B11483431.png)
